Lipophilicity Differentiation: Enhanced LogP of 3,5-Dihydroxy-4-acetyltoluene vs. 2,4-Dihydroxyacetophenone
The lipophilicity of 3,5-dihydroxy-4-acetyltoluene is quantifiably higher than its closest isomer, 2,4-dihydroxyacetophenone, as measured by the calculated partition coefficient (LogP). This difference impacts solubility and potential membrane permeability in biological contexts [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.6088 |
| Comparator Or Baseline | 2,4-Dihydroxyacetophenone (LogP: 1.3004) |
| Quantified Difference | ~0.31 LogP units higher |
| Conditions | Calculated LogP values from comparable computational methods |
Why This Matters
A higher LogP indicates greater hydrophobicity, which can influence extraction, purification processes, and the compound's behavior as a synthetic intermediate in organic media.
- [1] Molbase. (2026). Ethanone,1-(2,6-dihydroxy-4-methylphenyl)-. LogP Data. View Source
- [2] Building Block. (2026). 2',4'-Dihydroxyacetophenone (CAS 89-84-9) LogP Data. View Source
